REACTION_CXSMILES
|
[C-:1]#[N:2].[K+].[CH3:4][O:5][C:6]1[CH:7]=[CH:8][C:9]2[N:14]([C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)[CH2:13][O:12][C:11](=[O:21])[C:10]=2[CH:22]=1.C(O)(=O)C>O>[C:1]([CH2:13][N:14]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[C:9]1[CH:8]=[CH:7][C:6]([O:5][CH3:4])=[CH:22][C:10]=1[C:11]([OH:12])=[O:21])#[N:2] |f:0.1|
|
Name
|
|
Quantity
|
268 g
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Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
1021 g
|
Type
|
reactant
|
Smiles
|
COC=1C=CC2=C(C(OCN2C2=CC=CC=C2)=O)C1
|
Name
|
|
Quantity
|
1.6 L
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Type
|
solvent
|
Smiles
|
O
|
Name
|
ice water
|
Quantity
|
8 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
800 mL
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Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was 35°-40° C
|
Type
|
TEMPERATURE
|
Details
|
maintained at 35°-40° C. for two hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CN(C1=C(C(=O)O)C=C(C=C1)OC)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1084 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |